molecular formula C9H12O6 B14243880 3-({[(2-Methylacryloyl)oxy]acetyl}oxy)propanoic acid CAS No. 401894-65-3

3-({[(2-Methylacryloyl)oxy]acetyl}oxy)propanoic acid

Cat. No.: B14243880
CAS No.: 401894-65-3
M. Wt: 216.19 g/mol
InChI Key: UOYDZZHZYWMZKN-UHFFFAOYSA-N
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Description

3-({[(2-Methylacryloyl)oxy]acetyl}oxy)propanoic acid is an organic compound with the molecular formula C8H12O6. This compound is characterized by the presence of a propanoic acid backbone with an ester linkage to a 2-methylacryloyl group. It is a versatile molecule used in various chemical reactions and has applications in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[(2-Methylacryloyl)oxy]acetyl}oxy)propanoic acid typically involves the esterification of propanoic acid with 2-methylacryloyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

Propanoic acid+2-Methylacryloyl chloride3-([(2-Methylacryloyl)oxy]acetyloxy)propanoic acid\text{Propanoic acid} + \text{2-Methylacryloyl chloride} \rightarrow \text{this compound} Propanoic acid+2-Methylacryloyl chloride→3-([(2-Methylacryloyl)oxy]acetyloxy)propanoic acid

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of catalysts, such as tertiary amines, can further enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

3-({[(2-Methylacryloyl)oxy]acetyl}oxy)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted esters and amides

Scientific Research Applications

3-({[(2-Methylacryloyl)oxy]acetyl}oxy)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form biocompatible polymers.

    Industry: Utilized in the production of specialty chemicals and materials, such as adhesives and coatings.

Mechanism of Action

The mechanism of action of 3-({[(2-Methylacryloyl)oxy]acetyl}oxy)propanoic acid involves its ability to undergo esterification and polymerization reactions. The ester groups can participate in hydrolysis reactions, releasing the active acid form, which can then interact with various molecular targets. The compound’s reactivity is influenced by the presence of the 2-methylacryloyl group, which can undergo radical polymerization, forming cross-linked polymer networks.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Acryloyloxy)propanoic acid
  • 3-(Methacryloyloxy)propanoic acid
  • 3-(Acetoxy)propanoic acid

Comparison

3-({[(2-Methylacryloyl)oxy]acetyl}oxy)propanoic acid is unique due to the presence of the 2-methylacryloyl group, which imparts distinct reactivity and polymerization properties. Compared to 3-(Acryloyloxy)propanoic acid and 3-(Methacryloyloxy)propanoic acid, it offers enhanced stability and versatility in polymerization reactions. The acetoxy group in 3-(Acetoxy)propanoic acid makes it less reactive in radical polymerization compared to the 2-methylacryloyl group.

Properties

CAS No.

401894-65-3

Molecular Formula

C9H12O6

Molecular Weight

216.19 g/mol

IUPAC Name

3-[2-(2-methylprop-2-enoyloxy)acetyl]oxypropanoic acid

InChI

InChI=1S/C9H12O6/c1-6(2)9(13)15-5-8(12)14-4-3-7(10)11/h1,3-5H2,2H3,(H,10,11)

InChI Key

UOYDZZHZYWMZKN-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCC(=O)OCCC(=O)O

Origin of Product

United States

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